molecular formula C9H10N2O3S B2470684 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid CAS No. 1082474-35-8

2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid

Cat. No. B2470684
CAS RN: 1082474-35-8
M. Wt: 226.25
InChI Key: UIKHCYNIFJIBNU-UHFFFAOYSA-N
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Description

“2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid” is a chemical compound . Its molecular weight is 250.28 . The compound is colorless to yellow to brown in color .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3S/c14-8(15)4-13-5-12-10-9(11(13)16)6-2-1-3-7(6)17-10/h5H,1-4H2,(H,14,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.28 . It appears as a colorless to yellow to brown solid or liquid . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

  • 2-(2-Oxo-2H-1-benzopyran-3-yl)-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-ones have been synthesized, demonstrating a method for creating heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties, suggesting applications in chemical synthesis and material science (Vasylyev et al., 1999).

Synthesis of Acetic Acid Derivatives

  • Research has explored the synthesis of cyclopentathiophenacetic acid derivatives, focusing on the reactivity of compounds like methyl 6-oxo-4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate. This work contributes to the broader field of organic chemistry and the development of novel acetic acid derivatives (Jilale et al., 1993).

Development of Novel Antifolates

  • A study focused on synthesizing and evaluating novel classical antifolates, such as N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, highlights potential applications in antitumor agents, exploring their efficacy against human dihydrofolate reductase and thymidylate synthase (Gangjee et al., 2005).

Potential Applications in Bioactive Molecules

  • The synthesis of polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, as well as the evaluation of their antioxidant activities, indicates the potential use of these compounds in developing bioactive molecules (El‐Mekabaty, 2015).

Antimicrobial Research

  • Research on the synthesis and antimicrobial activities of new synthesized imide and Schiff's base derivatives, using pyrimidinyl compounds as starting materials, suggests applications in developing antimicrobial agents and understanding their structure-activity relationships (Sabry et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and clothing .

properties

IUPAC Name

2-[(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-7(13)4-15-9-10-6-3-1-2-5(6)8(14)11-9/h1-4H2,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKHCYNIFJIBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(NC2=O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid

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